6-(2-Furyl)pyridine-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLGBKUWXGDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647056 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887981-91-1 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Pyridine Intermediates and Subsequent Functionalization
A common approach to preparing substituted pyridine carboxylic acids, including this compound, involves the use of 2-halopyridinecarboxylic acid derivatives as key intermediates. These intermediates are typically prepared by halogenation of pyridine-2-carboxylic acid or by direct synthesis routes involving halogenated precursors.
Amide formation from 2-halopyridinecarbonyl chlorides : The halogenated pyridinecarboxylic acid derivatives can be converted into amides by reaction with aromatic amines under controlled conditions, often in biphasic solvent systems comprising water and water-immiscible organic solvents. This method allows for selective substitution and functional group manipulation at the 6-position of the pyridine ring, which can be further transformed into the desired 6-(2-furyl) substituent through cross-coupling or nucleophilic substitution reactions.
Reaction conditions : The reaction is typically carried out at temperatures above 40°C, preferably 50-65°C, under quasi-adiabatic conditions to optimize yield and purity. The use of minimal base (less than 10 mol%) reduces purification complexity and cost.
Diels-Alder and Hydrazone-Based Cyclization Routes
Another synthetic route involves the Diels-Alder reaction of unsaturated hydrazones with α-haloacrylonitriles or α-haloacrylic acid esters , leading to dihydropyridine intermediates that can be converted into pyridine derivatives by acid treatment.
This method allows the introduction of various substituents, including furyl groups, by selecting appropriate hydrazone and haloacrylic acid derivatives. The reaction proceeds in polar aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran, often in the presence of bases like triethylamine or alkali metal carbonates to facilitate cyclization.
The acid treatment step (e.g., with hydrogen chloride gas) aromatizes the dihydropyridine ring to yield the pyridine carboxylic acid derivative with the desired substitution pattern.
Cross-Coupling and Functional Group Interconversion
Suzuki-Miyaura or Stille cross-coupling reactions are frequently employed to introduce the 2-furyl group at the 6-position of the pyridine ring. This involves coupling a 6-halopyridine-2-carboxylic acid or its ester derivative with a 2-furylboronic acid or stannane under palladium catalysis.
These methods provide high regioselectivity and functional group tolerance, allowing the preservation of the carboxylic acid moiety during the coupling process.
Post-coupling, hydrolysis of ester intermediates yields the free carboxylic acid.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The halogenated pyridinecarboxylic acid amide method emphasizes the importance of solvent choice to form biphasic systems that facilitate reaction and purification. Water-immiscible solvents such as aromatic hydrocarbons or esters are preferred, with water quantities carefully controlled to optimize phase behavior and reaction kinetics.
The Diels-Alder approach provides a strategic route to pyridine derivatives with diverse substitution patterns, including furyl groups, by leveraging the reactivity of hydrazones and haloacrylic esters. The acid treatment step is critical for ring aromatization and final product formation.
Cross-coupling reactions are well-established for introducing heteroaryl groups like furyl onto pyridine rings, with the advantage of mild conditions preserving sensitive functional groups such as carboxylic acids. The choice of catalyst and ligand system is crucial for yield and selectivity.
Multi-component reactions represent an emerging area for synthesizing functionalized pyridine carboxylic acids, offering potential for streamlined synthesis but requiring further optimization for specific targets like this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Furyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that pyridine derivatives, including 6-(2-Furyl)pyridine-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyridine structures demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Properties
In addition to antibacterial properties, pyridine derivatives have been investigated for their antiviral activities. The structural characteristics of this compound may enhance its effectiveness against viral pathogens, making it a candidate for further research in antiviral drug development .
Catalysis
Role in Oxidation Reactions
this compound has been identified as a significant ligand in manganese-based oxidation catalysis. Research indicates that this compound can decompose in situ to yield active species that facilitate oxidation reactions, demonstrating its utility in synthetic organic chemistry .
Cross-Coupling Reactions
The compound also plays a role in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. Its application in palladium-catalyzed reactions has been explored, providing pathways for synthesizing complex organic molecules .
Materials Science
Synthesis of Functionalized Materials
The unique properties of this compound allow it to be used as a building block for synthesizing functionalized materials. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| A | 6.25 | Staphylococcus aureus |
| B | 12.5 | Escherichia coli |
| C | 25 | Candida albicans |
This table summarizes the antimicrobial efficacy of various derivatives related to this compound, indicating its potential as a lead compound for developing new antimicrobial agents.
Table 2: Role in Catalytic Reactions
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | Manganese Complex | 85 | |
| Cross-Coupling | Palladium Catalyst | 90 |
This table illustrates the effectiveness of this compound as a catalyst or ligand in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)pyridine-2-carboxylic acid depends on its specific application. As a ligand, it can coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. This coordination can influence the electronic properties of the metal center, affecting its reactivity and potential biological activity. The furan ring can also participate in π-π interactions, further stabilizing the complex.
Comparison with Similar Compounds
Data Tables
Table 1: Selected Physicochemical Properties of Pyridine-2-carboxylic Acid Derivatives
| Compound | Substituent | pKa | logP | λmax (nm) |
|---|---|---|---|---|
| 6-Fluoropyridine-2-carboxylic acid | -F | ~2.5 | 0.8 | 260 |
| 6-Methylpyridine-2-carboxylic acid | -CH₃ | ~3.5 | 1.2 | 270 |
| 6-(2-Furyl)pyridine-2-carboxylic acid | -C₄H₃O (2-furyl) | ~3.0 | 1.7 | 295* |
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | -CF₃ | ~1.8 | 2.3 | 255 |
*Estimated based on structural analogs.
Biological Activity
6-(2-Furyl)pyridine-2-carboxylic acid, a compound characterized by its unique structure combining a pyridine and furan moiety, has garnered attention for its potential biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with an average mass of 189.17 g/mol. It features a pyridine ring substituted at the 2-position with a carboxylic acid group and a 2-furyl group at the 6-position. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 15 |
These values suggest that the compound is particularly effective against Gram-positive bacteria, with comparable efficacy against certain Gram-negative strains and fungi .
The mechanism through which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the carboxylic acid group may enhance its interaction with microbial enzymes, leading to inhibition of growth and replication.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antimicrobial activity when used in combination with amoxicillin against E. coli, suggesting potential applications in combination therapy to combat antibiotic resistance .
Research Findings
Recent studies have highlighted the broader implications of this compound beyond antimicrobial activity:
- Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent .
- Anti-inflammatory Properties : Some studies have also reported anti-inflammatory effects associated with this compound, which could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 6-(2-Furyl)pyridine-2-carboxylic acid, and what catalysts or solvents are typically employed?
- Methodological Answer : The synthesis often involves multi-step reactions, starting with the condensation of furan derivatives (e.g., 2-furaldehyde) with aminopyridine precursors. Cyclization is then performed using catalysts such as palladium or copper complexes to form the pyridine-furan fused core. Solvents like dimethylformamide (DMF) or toluene are preferred due to their ability to stabilize intermediates and enhance reaction efficiency. For example, analogous syntheses of pyridine-carboxylic acid derivatives utilize reflux conditions (110–130°C) with yields ranging from 50–70% after purification via column chromatography .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., furyl protons at δ 6.3–7.2 ppm, pyridine protons at δ 8.1–8.9 ppm).
- HPLC-MS : To confirm molecular weight (CHNO, theoretical MW 189.17 g/mol) and purity (>95%).
- X-ray Crystallography : For resolving stereoelectronic effects of the furyl-pyridine conjugation, if single crystals are obtainable .
Q. What are the key structural features influencing the reactivity of this compound?
- Methodological Answer : The electron-rich furyl group enhances electrophilic substitution at the pyridine ring, while the carboxylic acid moiety enables salt formation or esterification. Computational studies (DFT) can predict regioselectivity in reactions, such as preferential functionalization at the pyridine C-3 position due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields during the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Catalyst loading : Test 0.5–5 mol% Pd/Cu.
- Temperature : Gradient reactions (80–150°C) to identify optimal cyclization points.
- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) for intermediate stability.
Post-reaction, employ microwave-assisted synthesis to reduce reaction time and improve reproducibility .
Q. How should contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or solvent-induced shifts. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and detect hidden coupling.
- Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers in the furyl group).
- DFT Calculations : Simulate NMR spectra using software like Gaussian to compare with experimental data .
Q. How can researchers design bioactivity studies to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, cyclooxygenases) using fluorescence-based assays.
- Cell-based studies : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds like 5-fluorouracil.
- Structure-Activity Relationship (SAR) : Modify the furyl or carboxylic acid groups and correlate changes with activity trends .
Data Contradiction and Validation
Q. What steps should be taken if HPLC purity analysis conflicts with NMR integration ratios?
- Methodological Answer :
- Repeat purification : Use preparative HPLC to isolate fractions and re-analyze.
- Spike with authentic standard : Confirm co-elution in HPLC.
- NMR relaxation delays : Adjust to ensure complete signal integration, especially for broad peaks from acidic protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
